molecular formula C15H12N2O8 B12730687 2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)- CAS No. 74697-64-6

2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)-

Cat. No.: B12730687
CAS No.: 74697-64-6
M. Wt: 348.26 g/mol
InChI Key: QBSIJZBHECIFOD-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)- is a chemical compound with the molecular formula C15H12N2O8. It is known for its unique structure, which includes two imidazolidinedione rings each substituted with three hydroxyl groups on the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)- typically involves the reaction of 3,4,5-trihydroxybenzaldehyde with urea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidinedione ring. The reaction conditions often require a temperature range of 80-100°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(hydroxymethyl)-5,5-dimethyl hydantoin (DMDM Hydantoin)
  • Hydroxymethyl-5,5-dimethyl hydantoin (MDM Hydantoin)

Uniqueness

Compared to similar compounds, 2,4-Imidazolidinedione, 5,5-bis(3,4,5-trihydroxyphenyl)- is unique due to the presence of multiple hydroxyl groups on the phenyl rings.

Properties

CAS No.

74697-64-6

Molecular Formula

C15H12N2O8

Molecular Weight

348.26 g/mol

IUPAC Name

5,5-bis(3,4,5-trihydroxyphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C15H12N2O8/c18-7-1-5(2-8(19)11(7)22)15(13(24)16-14(25)17-15)6-3-9(20)12(23)10(21)4-6/h1-4,18-23H,(H2,16,17,24,25)

InChI Key

QBSIJZBHECIFOD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2(C(=O)NC(=O)N2)C3=CC(=C(C(=C3)O)O)O

Origin of Product

United States

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